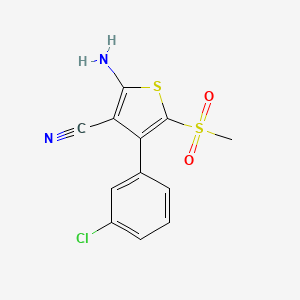
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of an allyloxy group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid group at the 2-position of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position. This is followed by the allylation of the resulting 4-bromothiophene-2-carboxylic acid using an allyl halide in the presence of a base, such as potassium carbonate, to form the allyloxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the allyloxy group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the carboxylic acid group.
Major Products
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Applications De Recherche Scientifique
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy and bromine substituents can influence the compound’s binding affinity and specificity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-(Allyloxy)-4-fluorothiophene-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
3-(Methoxy)-4-bromothiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
3-(Allyloxy)-4-bromothiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy group provides opportunities for further functionalization, while the bromine atom allows for selective substitution reactions. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7BrO3S |
|---|---|
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
4-bromo-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h2,4H,1,3H2,(H,10,11) |
Clé InChI |
SLNYKKCDRPPIKR-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(SC=C1Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)






![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)

